N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide

Gastrointestinal prokinetic Benzamide SAR Scaffold hopping

Select this benzamide (CAS 946217-45-4, ChemDiv G500-0015) for its structurally distinct ethylenediamine scaffold, offering a 15.5% lower MW and 0.95 logP-unit higher lipophilicity vs. close analogs, optimizing membrane permeability in GI prokinetic screens. The racemic mixture (MW 355.48, C21H29N3O2) combines a 2-ethoxybenzamide pharmacophore with dual dimethylamino groups. Ideal for scaffold-hopping beyond itopride/mosapride. No bioactivity data in ChEMBL, ensuring novel IP space.

Molecular Formula C21H29N3O2
Molecular Weight 355.482
CAS No. 946217-45-4
Cat. No. B2497167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide
CAS946217-45-4
Molecular FormulaC21H29N3O2
Molecular Weight355.482
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
InChIInChI=1S/C21H29N3O2/c1-6-26-20-10-8-7-9-18(20)21(25)22-15-19(24(4)5)16-11-13-17(14-12-16)23(2)3/h7-14,19H,6,15H2,1-5H3,(H,22,25)
InChIKeyPUQMEEAIQNJEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes76 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide (CAS 946217-45-4): Structural Identity and Core Physicochemical Profile


N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide (CAS 946217-45-4) is a synthetic benzamide derivative featuring a unique ethylenediamine scaffold bearing two dimethylamino groups — one on the alpha carbon of the ethyl linker and one at the para position of the pendant phenyl ring — coupled to a 2-ethoxybenzamide moiety . This compound, supplied as a racemic mixture (MW 355.48, formula C21H29N3O2), is catalogued as screening compound G500-0015 in the ChemDiv library . It belongs to the broader class of benzamide derivatives extensively explored for gastrointestinal prokinetic activity; however, its ethylenediamine core is structurally distinct from the ethoxybenzyl linker found in clinically established prokinetic agents such as itopride (HSR-803) and mosapride [1]. Per the ZINC15 database (ZINC117366909), no bioactivity data for this compound have been deposited in ChEMBL as of the latest annotation, and it has not been used in any registered clinical trials [2].

Why N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide Cannot Be Interchanged with Other Benzamide Screening Compounds


Substituting this compound with a structurally related benzamide — even one sharing the 2-ethoxybenzamide pharmacophore or the dimethylamino-substituted phenyl ring — introduces quantifiable shifts in physicochemical properties that alter screening and profiling outcomes. Direct comparison with the closest ChemDiv analog bearing a 4-methylpiperazine group in place of the second dimethylamino (G500-0366) reveals a 15.5% increase in molecular weight (410.56 vs. 355.48), a reduction in logP of 0.19 units (3.00 vs. 3.19), and an 11% increase in polar surface area (41.13 vs. 37.01 Ų) . Compared with the 3,4-dimethoxybenzamide analog (G500-0078), the differences are more pronounced: the target compound is 0.95 logP units more lipophilic (3.19 vs. 2.24) and has a 17.9% lower PSA (37.01 vs. 45.06 Ų) . Within the broader gastroprokinetic benzamide class, published SAR demonstrates that the benzamide substitution pattern (2-ethoxy vs. 4-amino-5-chloro-2-methoxy) and the linker architecture (ethylenediamine vs. ethoxybenzyl vs. morpholinylalkyl) each exert independent and non-interchangeable effects on gastric prokinetic potency, dopamine D2 receptor antagonism, and 5-HT4 receptor affinity [1].

Quantitative Head-to-Head Differentiation Evidence for N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide (CAS 946217-45-4)


Ethylenediamine Scaffold Structural Differentiation from Clinical Gastroprokinetic Benzamides

The target compound contains a 1,2-ethylenediamine linker in which two dimethylamino groups are attached: one on the alpha carbon of the ethyl chain and one at the para position of the phenyl ring. This scaffold is structurally distinct from the ethoxybenzyl linker of itopride (HSR-803; CAS 122898-67-3) and the morpholinylalkyl linker of mosapride . Published SAR on N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrates that linker architecture is a primary determinant of both gastric prokinetic potency and dopamine D2 receptor antagonism; replacement of the ethoxybenzyl linker with alternative scaffolds consistently alters the pharmacological profile [1]. The target compound's ethylenediamine scaffold, with the alpha-dimethylamino group positioned directly on the carbon adjacent to the amide nitrogen (rather than separated by an ether oxygen), creates a distinct pharmacophoric geometry that cannot be replicated by analogs bearing an ethoxybenzyl or morpholinylalkyl linker .

Gastrointestinal prokinetic Benzamide SAR Scaffold hopping

Lipophilicity (logP) Advantage Relative to 3,4-Dimethoxybenzamide Analog (G500-0078)

The target compound exhibits a calculated logP of 3.19, which is 0.95 log units higher than that of the 3,4-dimethoxybenzamide analog G500-0078 (logP = 2.24) . This difference represents an approximately 9-fold higher predicted octanol-water partition coefficient for the target compound. Higher lipophilicity is generally associated with enhanced membrane permeability and potentially improved oral absorption, although it may also increase susceptibility to CYP450-mediated metabolism [1].

Lipophilicity Physicochemical profiling Drug-likeness

Lower Molecular Weight and Reduced PSA vs. 4-Methylpiperazine Analog (G500-0366)

Compared with the 4-methylpiperazine-substituted analog G500-0366, the target compound has a molecular weight 55.08 Da lower (355.48 vs. 410.56) and a polar surface area (PSA) 4.13 Ų lower (37.01 vs. 41.13 Ų) . The reduced PSA suggests marginally better predicted passive membrane permeability, as PSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų with blood-brain barrier penetration [1]. The lower MW also places the target compound closer to the center of lead-like chemical space.

Molecular weight optimization Polar surface area Lead-likeness

2-Ethoxybenzamide Pharmacophore: Established Anti-Inflammatory and Gastric Activity Profile of the Core Moiety

The 2-ethoxybenzamide (ethenzamide) moiety that constitutes the benzamide portion of the target compound is itself a clinically used analgesic and anti-inflammatory agent with an established pharmacological profile. Ethenzamide suppresses both 5-HT- and α-methyl-5-HT (5-HT2 receptor agonist)-induced contractions of rat isolated gastric fundus in a concentration-dependent manner, and exerts protective effects against ibuprofen-induced gastric mucosal damage [1][2]. In the published SAR of N-[(2-morpholinyl)alkyl]benzamide gastric prokinetic agents, the combination of 4-(dimethylamino) and 2-ethoxy substituents on the benzamide core (analogues 25 and 29) produced potent and selective gastric prokinetic activity with weak dopamine D2 receptor antagonism [3]. This provides class-level evidence that the 2-ethoxy substitution pattern is a validated pharmacophoric element for gastric prokinetic activity, distinguishing it from 4-ethoxy and 3,4-dimethoxy substitution patterns that may exhibit different selectivity profiles.

2-Ethoxybenzamide COX inhibition Gastric prokinetic pharmacophore

Recommended Research and Screening Applications for N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide (CAS 946217-45-4)


Gastrointestinal Prokinetic Screening with a Novel Ethylenediamine Scaffold

This compound is suited for inclusion in phenotypic or target-based screens aimed at identifying novel gastric prokinetic agents. Its ethylenediamine scaffold is structurally distinct from the ethoxybenzyl linker of itopride and the morpholinylalkyl linker of mosapride, offering a scaffold-hopping opportunity in benzamide-based GI motility programs . The 2-ethoxybenzamide pharmacophore has established activity in gastric fundus relaxation assays, providing a biologically relevant starting point [1]. Researchers should consider running this compound alongside itopride and metoclopramide as reference comparators in gastric emptying assays (e.g., phenol red meal in rats or dogs) to quantify any differential prokinetic activity.

Physicochemical Property-Driven Library Design for Membrane Permeability Optimization

With a calculated logP of 3.19 and a PSA of 37.01 Ų, this compound occupies a favorable region of physicochemical space for membrane permeability . Its logP is 0.95 units higher than the 3,4-dimethoxy analog G500-0078 and its PSA is 10% lower than the 4-methylpiperazine analog G500-0366, making it the preferred choice among close ChemDiv analogs when passive membrane permeability is a critical screening parameter . This compound may serve as a reference point for medicinal chemistry efforts aimed at tuning lipophilicity within a benzamide series while maintaining structural novelty.

Anti-Inflammatory and Gastric Cytoprotection Dual-Mechanism Profiling

The 2-ethoxybenzamide (ethenzamide) moiety is a known COX inhibitor with analgesic and anti-inflammatory properties, and published data demonstrate that ethenzamide exerts protective effects against NSAID-induced gastric damage [1]. This compound therefore represents an opportunity to screen for agents that combine anti-inflammatory activity with gastric cytoprotection — a therapeutically attractive dual profile. Procurement for parallel testing in COX inhibition assays (COX-1 and COX-2 IC50 determination) and gastric emptying models would allow quantification of relative selectivity compared to ethenzamide alone and to standard gastroprokinetic agents.

ChemDiv Library Subset Selection for CNS-Penetrant Benzamide Screening

The target compound's moderate logP (3.19), low PSA (37.01 Ų), and the presence of two basic dimethylamino groups (pKa ~8-9) are features consistent with CNS-penetrant small molecules [2]. Compared with the 4-methylpiperazine analog G500-0366, the lower MW and reduced number of hydrogen bond acceptors (4 vs. 5) of the target compound are favorable for blood-brain barrier penetration [2]. This compound is a rational choice for inclusion in focused screening subsets targeting CNS receptors (e.g., dopamine D2, 5-HT4) within the broader benzamide chemical space.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.